molecular formula C7H16N2O3S B2992845 2-Amino-4-propan-2-ylsulfonylbutanamide CAS No. 1692564-50-3

2-Amino-4-propan-2-ylsulfonylbutanamide

Cat. No. B2992845
CAS RN: 1692564-50-3
M. Wt: 208.28
InChI Key: ZSKUGIYWGOSVPY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .

Scientific Research Applications

Chemical Synthesis Applications

  • Sequential Annulation Reactions : Prop-2-ynylsulfonium salts, related to the sulfonamide chemistry of 2-Amino-4-propan-2-ylsulfonylbutanamide, have been utilized in sequential [1 + 4]- and [2 + 3]-annulation reactions with sulfonyl-protected o-amino aromatic aldimines to produce hexahydropyrrolo[3,2-b]indoles. This showcases the compound's potential in creating complex heterocyclic structures (Penghao Jia et al., 2017).

  • Cycloaddition Reactions : Similarly, prop-2-ynylsulfonium salts have been employed in [3 + 2]-annulation reactions to afford hydroindol-5-ones with a methylthio group, demonstrating the versatility of sulfonamide derivatives in synthesizing organosulfur compounds (Penghao Jia et al., 2017).

Pharmacological Applications

  • Kappa-Opioid Receptor Antagonists : Compounds structurally related to 2-Amino-4-propan-2-ylsulfonylbutanamide have been investigated for their high affinity and selectivity towards kappa-opioid receptors (KORs), indicating potential applications in treating depression and addiction disorders (S. Grimwood et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibitors : Novel amino acids based on imidazolium zwitterions, which share functional groups with 2-Amino-4-propan-2-ylsulfonylbutanamide, have been synthesized and shown to act as effective corrosion inhibitors for mild steel, highlighting the compound's potential application in materials science (V. Srivastava et al., 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how it interacts with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to the environment .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

2-amino-4-propan-2-ylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-5(2)13(11,12)4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUGIYWGOSVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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